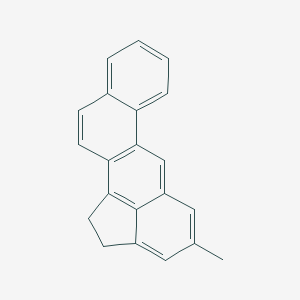

4-Methylcholanthrene

説明

Historical Context and Significance in Experimental Science

The synthesis of 4-Methylcholanthrene, also known as 3-methylcholanthrene or 20-methylcholanthrene, was first reported in 1933. wikipedia.org Its structural similarity to bile acids, cholesterol, and steroid hormones sparked significant interest in the scientific community, with hopes that it could elucidate the mechanisms of cancer. taylorandfrancis.com This led to its extensive use in experimental carcinogenesis research. taylorandfrancis.comaacrjournals.org

A pivotal application of this compound has been in the induction of tumors in laboratory animals, particularly rodents. wikipedia.orgtaylorandfrancis.com This has allowed for the study of carcinogenesis and mutagenesis, providing valuable insights for the development of cancer therapies. wikipedia.org For instance, it has been instrumental in creating syngeneic tumor models, which are crucial for evaluating anticancer therapeutics, especially in the field of immuno-oncology. nih.gov These models were fundamental in the discovery and characterization of the cancer immunoediting process. nih.govpnas.org

The use of this compound-induced tumors has also been central to landmark experiments defining tumor transplantation antigens. plos.org Furthermore, research utilizing this compound has contributed to understanding the cellular and molecular changes that occur during the development of cancer, such as in the study of epidermal carcinogenesis in mice. aacrjournals.orgoup.com

Role as a Polycyclic Aromatic Hydrocarbon in Biological Inquiry

As a polycyclic aromatic hydrocarbon, this compound serves as a model compound for studying the biological effects of this widespread class of environmental contaminants. nih.gov PAHs are ubiquitous, found in the air, water, and soil, and result from both natural processes and human activities. epa.govcdc.gov

The carcinogenic properties of this compound are a key focus of its use in biological research. wikipedia.org For a PAH like this compound to exert its carcinogenic effect, it must be metabolically activated to a form that can covalently bind to DNA, leading to mutations. wikipedia.org This process of metabolic activation and DNA adduct formation is a central area of investigation. taylorandfrancis.com

Research with this compound has also shed light on the immune system's role in cancer. plos.orgnih.gov Studies have shown that it can induce changes in T-cell function and that the immune system can recognize and eliminate chemically induced tumor cells. plos.org The model of this compound-induced sarcomas has been particularly useful in demonstrating the roles of both innate and adaptive immunity in tumor surveillance. pnas.orgplos.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C21H16 |

| Molar Mass | 268.35174 g/mol |

| Appearance | Pale yellow solid crystals |

| Melting Point | 180 °C (356 °F; 453 K) |

| Boiling Point | 280 °C (536 °F; 553 K) at 80 mmHg |

| Solubility in water | Insoluble |

| Solubility in other solvents | Soluble in benzene, toluene, and xylene |

| CAS Number | 56-49-5 |

Data sourced from multiple references. wikipedia.orgnih.gov

Table 2: Research Findings on this compound-Induced Tumors in Rats

| Time After Injection | Pathological Finding | Incidence |

|---|---|---|

| 30 Days | Atypical hyperplasia of bronchiolar epithelium | 88.2% (15/17) |

| Adenoid hyperplasia or adenomas | 70.6% (12/17) | |

| Squamous cell carcinoma | 17.7% (3/17) | |

| 60 Days | Atypical hyperplasia of bronchiolar epithelium | 83.3% (15/18) |

| Adenoid hyperplasia or adenomas | 23.5% (4/17) | |

| Squamous cell carcinoma | 38.9% (7/18) |

Data from a 1991 study on Wistar rats. wikipedia.org

特性

CAS番号 |

17012-89-4 |

|---|---|

分子式 |

C21H16 |

分子量 |

268.4 g/mol |

IUPAC名 |

4-methyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C21H16/c1-13-10-15-7-9-19-18-8-6-14-4-2-3-5-17(14)20(18)12-16(11-13)21(15)19/h2-6,8,10-12H,7,9H2,1H3 |

InChIキー |

DYGZCALVTOKEJQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |

正規SMILES |

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |

他のCAS番号 |

17012-89-4 |

製品の起源 |

United States |

Mechanistic Investigations of 4-methylcholanthrene's Biological Effects

Biotransformation and Metabolic Activation Pathways

The biological activity of 4-Methylcholanthrene (4-MC), a potent polycyclic aromatic hydrocarbon (PAH), is intrinsically linked to its metabolic transformation within the body. In its parent form, 4-MC is relatively inert. However, through a series of enzymatic reactions, it is converted into chemically reactive intermediates that can interact with cellular macromolecules, initiating a cascade of events with significant biological consequences. This process, known as biotransformation or metabolic activation, is a crucial determinant of its toxic and carcinogenic potential.

Formation of Reactive Metabolites

The metabolic activation of 4-MC proceeds through a well-characterized pathway involving the formation of several key reactive metabolites. The initial step involves the oxidation of the 4-MC molecule to form an epoxide. This is followed by the action of epoxide hydrolase, which converts the epoxide into a trans-dihydrodiol. Subsequent oxidation of this dihydrodiol by cytochrome P450 enzymes generates the ultimate carcinogenic metabolite, a diol epoxide. cumhuriyet.edu.tr These diol epoxides are highly reactive electrophiles that can covalently bind to nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins. researchgate.net

The formation of specific stereoisomeric diol epoxides can influence the biological activity of 4-MC. For instance, the bay-region diol epoxide of 3-methylcholanthrene (a closely related compound) has been studied extensively for its reactivity with DNA. nih.gov The secondary benzylic alcohol, 2-hydroxy-3-methylcholanthrene, can also be activated by sulfotransferases to form reactive intermediates. nih.gov

Role of Hepatic Microsomal Enzymes

The primary site of 4-MC metabolism is the liver, specifically within the microsomal fraction of hepatocytes. Hepatic microsomal enzymes, a diverse group of proteins located in the endoplasmic reticulum, play a central role in the biotransformation of a wide array of xenobiotics, including PAHs like 4-MC. rsc.org These enzymes are responsible for the initial oxidative metabolism of 4-MC, a critical step in its metabolic activation. The activity of these enzymes is a key determinant of the rate and extent to which 4-MC is converted into its reactive metabolites. rsc.org

Cytochrome P450 Enzyme Induction and Regulation

A hallmark of 4-MC exposure is the induction of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are the principal enzymes involved in the phase I metabolism of xenobiotics. rsc.org 4-MC is a classic inducer of specific CYP isoforms, leading to an enhanced capacity for its own metabolism and that of other compounds. rsc.org

Research has identified several CYP isoforms that are particularly responsive to induction by 4-MC and its analogs.

CYP1A1 and CYP1A2: this compound is a potent inducer of the CYP1A subfamily, particularly CYP1A1 and CYP1A2. rsc.org This induction is mediated by the aryl hydrocarbon receptor (AhR). Upon binding to 4-MC, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of the CYP1A1 and CYP1A2 genes, leading to increased transcription.

CYP2B: While phenobarbital is the prototypical inducer of the CYP2B subfamily, some studies have indicated that 4-MC can also influence the expression of CYP2B enzymes, although it is primarily recognized as a CYP1A inducer. rsc.org The induction of CYP2B enzymes is primarily regulated by the constitutive androstane receptor (CAR). rsc.orgresearchgate.net The response of CYP2B to inducers can be complex and may involve cross-talk with other signaling pathways. rsc.orgmdpi.com

Table 1: Cytochrome P450 Isoforms Induced by this compound

| CYP Isoform | Primary Inducer Class | Regulatory Receptor | Role in 4-MC Metabolism |

| CYP1A1 | Polycyclic Aromatic Hydrocarbons | AhR | Key enzyme in the metabolic activation of 4-MC to reactive diol epoxides. |

| CYP1A2 | Polycyclic Aromatic Hydrocarbons | AhR | Involved in the metabolism of 4-MC and other xenobiotics. |

| CYP2B | Phenobarbital-like | CAR | May be indirectly influenced by 4-MC, though not its primary inducer. |

A notable characteristic of 4-MC is its ability to cause a sustained or persistent induction of CYP1A enzymes, an effect that can last for an extended period even after the initial exposure has ceased. This persistent induction is thought to be mediated by the sustained transcriptional activation of the CYP1A genes. The prolonged elevation of these enzymes can lead to an extended period of enhanced metabolic activation of 4-MC and other xenobiotics, potentially increasing the risk of cellular damage.

Specific Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2, CYP2B)

Other Xenobiotic-Metabolizing Enzymes (XMEs)

In addition to cytochrome P450, other xenobiotic-metabolizing enzymes are involved in the biotransformation of 4-MC and its metabolites. These enzymes, often referred to as phase II enzymes, typically conjugate the metabolites of phase I reactions, increasing their water solubility and facilitating their excretion from the body.

Epoxide Hydrolase: This enzyme plays a dual role in the metabolism of 4-MC. It is essential for the formation of dihydrodiols from epoxides, a key step in the metabolic activation pathway. cumhuriyet.edu.tr However, by hydrating epoxides, it can also detoxify these reactive intermediates. cumhuriyet.edu.trnih.govnih.govuniprot.org Microsomal epoxide hydrolase (mEH) is particularly important in the metabolism of PAH epoxides. cumhuriyet.edu.tr

Glutathione S-Transferase (GST): GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including the reactive epoxide metabolites of 4-MC. researchgate.netnih.govfrontiersin.org This conjugation reaction is a major detoxification pathway, as the resulting glutathione conjugates are more water-soluble and readily eliminated from the body. nih.govtandfonline.com

UDP-Glucuronosyltransferase (UGT): UGTs conjugate a variety of substrates, including the phenolic and diol metabolites of 4-MC, with glucuronic acid. nih.govportlandpress.comaacrjournals.orgoup.comnih.gov This process, known as glucuronidation, significantly increases the water solubility of the metabolites, aiding in their excretion. 4-MC has been shown to induce certain UGT isoforms. nih.govaacrjournals.org

Sulfotransferase (SULT): SULTs catalyze the sulfonation of hydroxylated metabolites of 4-MC. nih.govrcsb.orgresearchgate.netoup.comnih.gov This conjugation reaction can lead to the formation of highly reactive and unstable sulfate esters that can bind to DNA, representing another pathway of metabolic activation. nih.govoup.com However, sulfonation can also be a detoxification pathway for other metabolites. rcsb.org

NAD(P)H Quinone Oxidoreductase (NQO1): This enzyme catalyzes the two-electron reduction of quinones, which can be formed during the metabolism of 4-MC. scienceopen.comijpsonline.comnih.govresearchgate.net This reduction can prevent the formation of reactive semiquinone radicals and reactive oxygen species, thus playing a protective role against oxidative stress. scienceopen.comnih.gov 4-MC has been shown to inhibit NQO1 expression in some instances. ijpsonline.com

Aldo-Keto Reductase (AKR): AKRs can also metabolize the dihydrodiol metabolites of PAHs, leading to the formation of catechols and o-quinones. researchgate.netoup.comfrontiersin.orgresearchgate.netnih.gov The interconversion between catechols and o-quinones can lead to redox cycling and the generation of reactive oxygen species, contributing to oxidative DNA damage. researchgate.net

Table 2: Other Xenobiotic-Metabolizing Enzymes Involved in this compound Metabolism

| Enzyme | Function in 4-MC Metabolism |

| Epoxide Hydrolase | Converts epoxides to dihydrodiols (both activation and detoxification). cumhuriyet.edu.trnih.govnih.govuniprot.org |

| Glutathione S-Transferase | Detoxifies reactive epoxide metabolites through conjugation with glutathione. researchgate.netnih.govfrontiersin.orgtandfonline.com |

| UDP-Glucuronosyltransferase | Increases water solubility and excretion of metabolites via glucuronidation. nih.govportlandpress.comaacrjournals.orgoup.comnih.gov |

| Sulfotransferase | Can lead to both detoxification and metabolic activation through sulfonation. nih.govrcsb.orgresearchgate.netoup.comnih.gov |

| NAD(P)H Quinone Oxidoreductase | Protects against oxidative stress by reducing quinone metabolites. scienceopen.comijpsonline.comnih.govresearchgate.net |

| Aldo-Keto Reductase | Metabolizes dihydrodiols to catechols and o-quinones, potentially leading to redox cycling. researchgate.netoup.comfrontiersin.orgresearchgate.netnih.gov |

Glutathione S-Transferase (GST)

Glutathione S-Transferases (GSTs) are a family of enzymes crucial for the detoxification of a wide array of xenobiotic and endogenous compounds. wikipedia.orgnih.gov They catalyze the conjugation of glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and facilitating their excretion. wikipedia.org This process is a key component of the phase II metabolic pathway, protecting cells from potential damage by preventing harmful interactions with cellular macromolecules like proteins and nucleic acids. wikipedia.org

Research has demonstrated that exposure to this compound (MC) leads to a sustained induction of certain GST isozymes. Specifically, studies in rats have shown that treatment with MC results in a persistent increase in the expression of GST-alpha (GST-α). nih.gov This induction is part of a coordinated upregulation of several phase II enzymes, which is thought to be mediated through the persistent activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov The upregulation of GSTs by compounds like MC is considered a protective response, enhancing the cell's capacity to neutralize harmful electrophiles and oxidative stressors. researchgate.net

In one study, the induction of GST-α was observed to be sustained for up to 28 days following MC treatment in rats, indicating a long-lasting impact on the cellular detoxification machinery. nih.gov This prolonged induction suggests that MC can have a lasting effect on the expression of genes involved in xenobiotic metabolism.

| Enzyme | Effect of this compound | Tissue Studied | Duration of Effect | Reference |

| Glutathione S-Transferase (GST-α) | Persistent Induction (3- to 10-fold) | Liver, Lung (Rat) | Up to 28 days | nih.gov |

UDP Glucuronyl Transferase (UGT)

UDP-glucuronosyltransferases (UGTs) are another critical family of phase II metabolizing enzymes that detoxify a broad range of substances by conjugating them with glucuronic acid. nih.gov This process, known as glucuronidation, increases the water solubility of the substrates, aiding their elimination from the body.

Treatment with this compound has been shown to induce the activity of UGTs. nih.gov Studies have demonstrated that in certain mouse strains responsive to polycyclic aromatic compounds, MC treatment leads to the induction of hepatic 4-methylumbelliferone UDP-glucuronosyltransferase. nih.gov This induction follows a pattern similar to that of aryl hydrocarbon hydroxylase, suggesting regulation via the Ah locus. nih.gov

The induction of UGT by MC is a transcriptional event. researchgate.net Research using primary hepatocyte cultures has shown that MC stimulates an increase in UGT1A1 mRNA levels. researchgate.net This effect is suppressed by the RNA synthesis inhibitor actinomycin D, indicating that MC acts at the level of gene transcription rather than by stabilizing the mRNA molecule. researchgate.net Nuclear run-on assays have confirmed a significant increase in the rate of UGT1A1 transcription following MC stimulation. researchgate.net Furthermore, the induction of UGT activity by MC can be persistent, with studies showing elevated levels for up to 28 days after treatment.

| Enzyme/Substrate | Effect of this compound | Model System | Key Finding | Reference |

| 4-methylumbelliferone UDP-glucuronosyltransferase | Induction | Responsive mouse strains | Parallels induction of aryl hydrocarbon hydroxylase | nih.gov |

| UGT1A1 | Transcriptional Induction (6-fold increase in transcription) | Rat primary hepatocytes | Effect is at the level of gene transcription | researchgate.net |

| UGT Activity | Persistent Induction (~4.5-fold at day 1) | Rat liver and lung | Significant induction observed up to 28 days |

NAD(P)H:Quinone Oxidoreductase I (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a protective role against electrophiles and oxidants. oup.com It catalyzes the two-electron reduction of quinones to hydroquinones, a process that generally detoxifies these reactive molecules and prevents the formation of reactive oxygen species (ROS). oup.com The expression of NQO1 is often regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2) through the antioxidant response element (ARE). oup.com

The effect of this compound on NQO1 expression has been a subject of investigation. In some experimental settings, MC has been shown to induce NQO1 activity. For instance, in rats, MC treatment led to a persistent induction of NQO1 in both the liver and lungs, with an approximately 11.2-fold increase in activity observed on day 1, and significant induction remaining at 15 days. This induction is considered part of the Ah gene battery response. nih.gov

However, other studies have reported different effects. In human keratinocyte (HaCaT) cells, treatment with MC was found to down-regulate the mRNA and protein expression of NQO1. ijpsonline.com Interestingly, this down-regulation was rescued by co-treatment with arsenic compounds, which themselves induced NQO1 expression. ijpsonline.com This suggests that the regulation of NQO1 by MC can be complex and may be cell-type specific or influenced by other cellular factors. ijpsonline.com

| Enzyme | Effect of this compound | Model System | Fold Induction/Change | Reference |

| NQO1 | Persistent Induction | Rat Liver and Lung | ~11.2-fold at day 1 | |

| NQO1 | Down-regulation | Human Keratinocyte (HaCaT) cells | Significant decrease in mRNA and protein | ijpsonline.com |

Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases (ALDHs) are a group of enzymes that catalyze the oxidation of a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids. tandfonline.com This is a critical detoxification pathway, as many aldehydes are reactive and potentially toxic compounds. tandfonline.com

This compound has been identified as an inducer of ALDH activity. nih.govnih.gov Studies in rats have shown that MC treatment leads to a significant increase in hepatic ALDH activity. nih.govnih.gov This induction is particularly prominent for the ALDH isozyme that utilizes NADP as a coenzyme and benzaldehyde as a substrate (B/NADP). nih.govuoi.gr In rr rats, a substrain that is non-responsive to phenobarbital induction of ALDH, MC induced the B/NADP activity in a wide range of tissues, including the liver, intestinal mucosa, kidneys, lungs, spleen, brain, urinary bladder, and heart. nih.gov

In primary cultures of human hepatocytes, MC treatment also resulted in a substantial, up to tenfold, increase in the B/NADP activity. uoi.gr This induction of ALDH is considered part of the adaptive response of cells to xenobiotic exposure, mediated through the Ah gene battery. tandfonline.com

| Enzyme Isozyme | Effect of this compound | Model System | Key Finding | Reference |

| ALDH (B/NADP) | Induction | rr rats (various tissues) | Widespread tissue induction | nih.gov |

| ALDH (B/NADP) | 20-fold increase | HepG2 cell cultures | Synergistic effect with phenobarbital | uoi.gr |

| ALDH (B/NADP) | ~10-fold increase | Primary human hepatocytes | Confirms induction in normal human cells | uoi.gr |

| ALDH | 15-fold increase at day 1 | Rat liver and lung | Persistent induction up to 28 days |

Molecular Interactions and Receptor-Mediated Signaling

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound is a well-characterized agonist of the Aryl Hydrocarbon Receptor (AhR). mdpi.comwikipedia.orgnih.gov The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family. jst.go.jp It is known to bind a diverse range of compounds, including polycyclic aromatic hydrocarbons (PAHs) like MC and halogenated aromatic hydrocarbons (HAHs) such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). wikipedia.orgescholarship.org

As an AhR agonist, MC initiates a signaling cascade that leads to changes in gene expression. jst.go.jpescholarship.org Upon binding to MC, the AhR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT). mdpi.comnih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. wikipedia.orgoup.com

The binding of the MC-AhR-ARNT complex to DREs initiates the transcription of a battery of genes, famously including drug-metabolizing enzymes like those in the Cytochrome P450 1A family (CYP1A1, CYP1A2) and phase II enzymes. jst.go.jpescholarship.org This response is a primary mechanism by which cells metabolize and eliminate xenobiotics. mdpi.com Studies have shown that MC is a potent inducer of CYP1A1. nih.govescholarship.org Beyond its role in xenobiotic metabolism, AhR activation by agonists like MC has been implicated in a variety of biological and toxicological effects. jst.go.jpnih.gov

AhR-Ligand Binding and Complex Formation

The interaction between this compound and the AhR begins in the cytoplasm of the cell. In its inactive state, the AhR resides in a cytosolic complex with several chaperone proteins, including two molecules of heat shock protein 90 (HSP90), the AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23. escholarship.orgnih.gov

The binding of a ligand like MC to the AhR is the critical initiating step. escholarship.org This binding event is thought to induce a conformational change in the AhR protein, which exposes a nuclear localization sequence (NLS). escholarship.orgnih.gov This allows the ligand-AhR complex to translocate into the nucleus. escholarship.org

Once inside the nucleus, the chaperone proteins dissociate from the AhR. wikipedia.orgoup.com The now-exposed PAS domains of the AhR are free to bind with its dimerization partner, the AhR nuclear translocator (ARNT), which is also a bHLH/PAS protein. escholarship.orgnih.gov The formation of this heterodimeric AhR:ARNT complex transforms it into a high-affinity DNA-binding transcription factor. escholarship.org This activated complex then seeks out and binds to DREs in the regulatory regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription. mdpi.comoup.com

Xenobiotic Response Element (XRE) Binding and Transcriptional Activation

Cross-Talk with Endogenous Signaling Pathways

Beyond the canonical pathway, the biological effects of this compound are also shaped by the intricate cross-talk between the AhR and other crucial endogenous signaling pathways. This interplay can lead to a broader range of cellular responses.

There is significant evidence for cross-talk between the AhR and the estrogen receptor alpha (ERα) signaling pathways. nih.govresearchgate.net Ligand activation of AhR has been reported to influence ERα-mediated gene transcription. oup.com One proposed mechanism involves the recruitment of ERα following AhR activation, leading to gene induction via ER binding to estrogen response elements (EREs). oup.com

Studies have shown that 3-methylcholanthrene can induce the transcription of ER reporter genes in MCF-7 human breast cancer cells. nih.gov It also stimulated the expression of endogenous ER target genes such as amphiregulin and progesterone receptor, although to a lesser degree than 17β-estradiol. nih.gov Interestingly, in AhR-deficient rat hepatoma cells, 3-methylcholanthrene was still able to induce ER reporter activity, suggesting a mechanism independent of the classic AhR-ER "hijacking" model. nih.gov Conversely, ligand-activated AhR can also exert anti-estrogenic effects, in part by decreasing the protein levels of ERα in ductal epithelial cells. nih.gov

The mitogen-activated protein kinase (MAPK) pathways are central to regulating a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.govthermofisher.com The MAPK family includes the extracellular-signal-regulated kinases (ERK1 and ERK2) and the c-Jun N-terminal kinases (JNKs). nih.gov

The ERK1/2 pathway is primarily activated by growth factors and mitogens, leading to cell growth and differentiation. nih.gov The JNK pathway, on the other hand, is often activated by environmental stresses and inflammatory cytokines, playing a role in apoptosis and inflammation. nih.gov There is evidence of cross-talk between AhR signaling and MAPK pathways. scispace.com For example, in the human breast cancer cell line MCF-7, exposure to another AhR ligand, TCDD, leads to a persistent activation of JNK, which is implicated in the downregulation of E-cadherin and increased cell mobility. oup.com

The Ras-Raf-1 kinase cascade is a critical upstream component of the ERK1/2 MAPK pathway. nih.gov The Ras family of small GTPases acts as a molecular switch, linking signals from cell surface receptors to downstream effector proteins. nih.gov Upon activation, Ras recruits the Raf-1 serine/threonine kinase to the plasma membrane, where it becomes activated. nih.gov Raf-1 then phosphorylates and activates MEK1/2, which in turn activates ERK1/2. nih.govnih.gov

The constitutive activation of the Ras-Raf-MEK-ERK pathway, often due to oncogenic Ras mutations, is a common feature in many cancers and is thought to promote cellular transformation. sav.sk Studies on 20-methylcholanthrene-induced transformed murine embryonal fibroblast cells have shown altered expression of p21ras, Raf-1, and MAP kinase/ERK1, suggesting the activation of this signaling cascade during neoplastic transformation. sav.sk This indicates that the carcinogenic properties of compounds like this compound may be linked to the activation of the Ras-Raf-1 pathway.

RhoA and FAK Modulation

The biological activity of this compound (3MC) involves significant modulation of key signaling proteins that govern cell structure, adhesion, and migration, notably RhoA (Ras homolog gene family, member A) and FAK (Focal Adhesion Kinase). Research indicates that 3MC, acting as an agonist for the Aryl Hydrocarbon Receptor (AhR), instigates a signaling cascade that alters the activity and localization of these proteins.

In human umbilical vascular endothelial cells (HUVECs), treatment with 3MC has been shown to down-regulate FAK while simultaneously up-regulating RhoA. aacrjournals.org This antagonistic regulation is crucial as FAK, a non-receptor protein tyrosine kinase, and RhoA, a small GTPase, have opposing roles in the control of cell motility. FAK is typically involved in the formation of focal adhesions and signaling complexes that promote cell movement, whereas RhoA is a primary regulator of F-actin stress fiber formation, which can inhibit migration. aacrjournals.orgmdpi.com

The 3MC-mediated activation of AhR leads to an increase in RhoA protein levels and its activity. This activation is not only due to increased gene expression but also results from the blockage of a negative feedback loop involving FAK and p190RhoGAP, a GTPase-activating protein. mdpi.com Studies have demonstrated that 3MC treatment leads to the inactivation of FAK, partly through its interaction with the phosphatase and tensin homolog (PTEN). aacrjournals.org The inactivation and reduced levels of FAK diminish its ability to negatively regulate RhoA, leading to sustained RhoA activation. aacrjournals.org This cascade results in the formation of stress fibers and focal adhesion complexes, which are ultimately associated with an anti-migratory phenotype in endothelial cells. aacrjournals.orgmdpi.com

Table 1: Effects of this compound on RhoA and FAK Signaling

| Molecule | Effect of this compound | Mediating Receptor/Pathway | Cellular Consequence | References |

|---|---|---|---|---|

| RhoA | Upregulation and activation | Aryl Hydrocarbon Receptor (AhR) | Increased stress fiber formation, inhibition of cell motility | aacrjournals.org, mdpi.com |

| FAK | Down-regulation and inactivation | Aryl Hydrocarbon Receptor (AhR), PTEN | Decreased negative regulation of RhoA, inhibition of cell motility | aacrjournals.org |

| p190RhoGAP | Blocked by AhR/RhoA activation | Aryl Hydrocarbon Receptor (AhR), RhoA | Increased RhoA activity | mdpi.com |

Nitric Oxide Production Mechanisms

This compound exerts complex and often contrasting effects on the production of nitric oxide (NO), a critical signaling molecule, by modulating the activity of nitric oxide synthase (NOS) isoforms. The specific outcome appears to depend on the cell type and the specific isoform of NOS being expressed.

In vascular endothelial cells, 3MC has been shown to decrease the production of NO by inactivating endothelial nitric oxide synthase (eNOS). nih.govresearchgate.netresearchgate.net This process is initiated by the activation of the Aryl Hydrocarbon Receptor (AhR). The AhR-mediated signaling cascade involves the activation of RhoA, which in turn leads to the inactivation of the protein kinase B (Akt/PKB) pathway. nih.govresearchgate.net Since Akt is a known activator of eNOS through phosphorylation, its inactivation by the 3MC-AhR-RhoA axis results in reduced eNOS phosphorylation and consequently, diminished activity. nih.gov

Furthermore, 3MC can alter the protein-protein interactions necessary for eNOS function. It has been observed to decrease the association between eNOS and its activating protein, heat shock protein 90 (HSP90), while increasing its interaction with the inhibitory protein caveolin-1. nih.govresearchgate.net This shift in protein binding, coupled with an upregulation of dynein, is associated with a decrease in the formation of the active eNOS dimer, leading to a significant reduction in NO synthesis. nih.govresearchgate.net

Conversely, in other biological contexts, such as lung carcinogenesis and fibrosarcomas, 3MC has been associated with an increase in the expression of inducible nitric oxide synthase (iNOS). bvsalud.orgresearchgate.netresearchgate.net The expression of iNOS can be induced by inflammatory stimuli and its presence in tumors is linked to processes like angiogenesis and immune response. researchgate.netnih.gov However, some studies also report that in certain tumor models, NO production might be suppressed during later stages of tumor growth, suggesting a dynamic regulation of iNOS expression. researchgate.net

Table 2: Regulation of Nitric Oxide Synthase by this compound

| NOS Isoform | Effect of this compound | Mechanism | Cellular Context | References |

|---|---|---|---|---|

| eNOS | Inactivation / Reduced NO Production | AhR/RhoA-mediated inactivation of Akt, reduced eNOS phosphorylation, altered interaction with HSP90 and Caveolin-1, decreased dimer formation. | Vascular endothelial cells | nih.gov, researchgate.net, researchgate.net |

| iNOS | Induction / Increased Expression | Part of inflammatory and carcinogenic processes. | Lung tissue, fibrosarcoma cells, macrophages | bvsalud.org, researchgate.net, researchgate.net, nih.gov |

Nrf2-Regulated Antioxidant Response Pathway

This compound is known to induce a cellular defense mechanism against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-regulated antioxidant response pathway. bvsalud.org This pathway is central to protecting cells from electrophilic or oxidative insults by controlling the expression of a suite of cytoprotective genes. nih.gov

The induction of this pathway by 3MC is complex and can occur through two distinct, yet interconnected, mechanisms. Firstly, as a ligand for the Aryl Hydrocarbon Receptor (AhR), 3MC can directly activate the AhR, which then dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including certain detoxifying enzymes. nih.gov

Secondly, and more central to the Nrf2 pathway, is the indirect activation that follows the metabolic transformation of 3MC. nih.gov Cytochrome P450 enzymes, whose expression is induced by 3MC itself, metabolize the compound into reactive intermediates. These reactive species can cause oxidative stress, which is a primary trigger for the Nrf2 pathway. bvsalud.orgnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Oxidative stress disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.govdntb.gov.ua Once in the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a cis-acting regulatory element found in the promoter regions of many antioxidant and phase II detoxifying enzyme genes, such as GSTA2 and NQO1, thereby activating their transcription. nih.govunimedizin-mainz.de

Table 3: Key Components in the 3MC-Induced Nrf2 Pathway

| Component | Role in the Pathway | Interaction with 3MC | References |

|---|---|---|---|

| This compound (3MC) | Inducer | Metabolized to reactive intermediates causing oxidative stress. | bvsalud.org, nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Transcription Factor | Binds 3MC, leading to induction of metabolic enzymes. | nih.gov |

| Keap1 | Nrf2 Repressor | Interaction with Nrf2 is disrupted by oxidative stress. | nih.gov, dntb.gov.ua |

| Nrf2 | Transcription Factor | Stabilized and translocates to the nucleus upon oxidative stress. | bvsalud.org, nih.gov |

| Antioxidant Response Element (ARE) | DNA Regulatory Element | Bound by the Nrf2/Maf heterodimer to activate gene transcription. | nih.gov, unimedizin-mainz.de |

Cellular and Subcellular Responses

DNA Adduct Formation and Alterations

A critical aspect of the carcinogenicity of this compound is its ability to form covalent adducts with DNA. 3MC itself is chemically inert, but it undergoes metabolic activation, primarily by cytochrome P450 (CYP) enzymes like CYP1A1, which are themselves induced by 3MC. researchgate.net This bioactivation process converts 3MC into highly reactive electrophilic intermediates, such as diol epoxides. researchgate.net These reactive metabolites can then covalently bind to nucleophilic sites on DNA bases, forming 3MC-DNA adducts. researchgate.netwikipedia.org

The formation of these adducts is a crucial step in the initiation of chemical carcinogenesis. researchgate.net Research has shown that these DNA adducts can be persistent in tissues. researchgate.net Furthermore, the formation of these adducts may not be random. Studies suggest that 3MC-DNA adducts can be preferentially formed in the promoter region of specific genes, such as CYP1A1. wikipedia.org It has been hypothesized that these adducts, by targeting the Ah responsive elements (AHREs) of the CYP1A1 promoter, could potentially mimic the function of the 3MC-AhR complex, leading to sustained induction of the enzyme. researchgate.net

The extent of DNA adduct formation can vary between different tissues and even between tumor and adjacent normal tissues. researchgate.net For instance, in one study, the level of DNA adducts in the lungs of mice exposed to a related compound was significantly higher than in other tissues. researchgate.net The specific pattern of adducts formed is linked to the metabolic activation pathway. In the case of 3MC, activation is thought to occur primarily via a bay-region diol-epoxide.

Table 4: Characteristics of this compound-Induced DNA Adducts

| Feature | Description | Significance | References |

|---|---|---|---|

| Requirement | Metabolic activation by CYP enzymes (e.g., CYP1A1). | Converts inert 3MC to reactive DNA-binding species. | researchgate.net |

| Reactive Metabolite | Primarily diol-epoxides. | Covalently binds to DNA bases. | researchgate.net, |

| Persistence | Adducts can remain in tissues for extended periods. | Potential for long-term genomic instability. | researchgate.net |

| Location | Can form preferentially in gene promoter regions (e.g., CYP1A1). | May alter gene expression persistently. | researchgate.net, wikipedia.org |

| Consequence | Critical initiating event in chemical carcinogenesis. | Can lead to mutations if not repaired. | bvsalud.org, researchgate.net |

Genetic Mutations and Gene Expression Regulation

The formation of DNA adducts by this compound can lead to errors during DNA replication, resulting in permanent genetic mutations. bvsalud.org These mutations are a key driver of the transformation of normal cells into cancerous ones. Mutations can take various forms, including point mutations where a single nucleotide base is substituted, deleted, or inserted.

Research has directly linked 3MC exposure to specific mutations in critical genes. For example, studies in mice have shown that 3MC can induce mutations in the Ki-ras proto-oncogene. The spectrum of mutations induced by 3MC in the Ki-ras gene, particularly GGT to TGT transversions in codon 12, is consistent with the types of DNA adducts it forms. Such mutations in proto-oncogenes can lead to a gain-of-function, creating an oncogene that promotes unregulated cell growth.

Beyond causing direct mutations, 3MC profoundly regulates gene expression. As a potent ligand for the Aryl Hydrocarbon Receptor (AhR), 3MC binding initiates the translocation of the AhR to the nucleus, where it acts as a transcription factor to regulate a battery of genes involved in xenobiotic metabolism. bvsalud.org This includes the well-documented induction of CYP1A1 and CYP1A2. researchgate.net The regulation extends to other pathways as well, including those involved in cell cycle control and antioxidant response, as detailed in other sections of this article. mdpi.combvsalud.org

Table 5: Genetic and Gene Expression Effects of this compound

| Effect | Mechanism | Example | References |

|---|---|---|---|

| Genetic Mutations | DNA adducts cause errors in DNA replication. | Mutations in the Ki-ras proto-oncogene (e.g., GGT→TGT). | bvsalud.org, |

| Gene Expression Regulation | Activation of the Aryl Hydrocarbon Receptor (AhR) transcription factor. | Induction of CYP1A1 and CYP1A2 genes. | bvsalud.org, researchgate.net |

Exposure to this compound leads to the induction of the proto-oncogenes c-fos and c-jun. nih.gov These genes encode proteins that are key components of the Activator Protein-1 (AP-1) transcription factor. The c-Fos and c-Jun proteins form a heterodimer that binds to specific DNA sequences (AP-1 sites) in the regulatory regions of target genes, thereby controlling their expression. nih.gov The AP-1 complex is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

The activation of c-fos and c-jun expression by 3MC is not direct but is mediated through distinct signal transduction pathways. nih.gov Evidence indicates that the stimulation of c-fos transcription involves a pathway that includes the activation of the small G-protein Ras, followed by the downstream kinases Raf-1 and the mitogen-activated protein (MAP) kinases, specifically ERK1 and ERK2. nih.gov

The signal transduction pathway leading to the stimulation of the c-jun promoter also involves the activation of Ras. However, it utilizes a different group of MAP-kinases, namely the JNK (c-Jun N-terminal kinases) group. nih.gov The phosphorylation of the c-Jun protein at its N-terminal domain by JNKs is a well-established mechanism for increasing its transcriptional activity. Therefore, 3MC triggers specific kinase cascades that converge on the activation of these critical transcription factor genes, thereby influencing a broad spectrum of cellular responses. nih.gov

Table 6: Signaling Pathways for c-fos and c-jun Activation by this compound

| Target Gene | Signaling Cascade | Key Mediators | References |

|---|---|---|---|

| c-fos | Ras → Raf-1 → MEK → ERK1/ERK2 | Ras, Raf-1, ERK1, ERK2 | nih.gov |

| c-jun | Ras → JNK pathway | Ras, JNKs | nih.gov |

Induction of Cyclin D1 mRNA Levels

Research indicates that this compound (referred to as 3-Methylcholanthrene or 3-MC in many studies) can modulate the expression of key cell cycle regulatory proteins, including Cyclin D1, at the messenger RNA (mRNA) level. In a study involving aryl hydrocarbon receptor (AhR) knockout mice, administration of 3-MC led to an increase in the mRNA levels of Cyclin D1. nih.gov This suggests a pathway for Cyclin D1 induction that is independent of the AhR, a primary receptor for this compound.

Further evidence comes from studies on breast cancer cells and cancer-associated fibroblasts (CAFs). In these cell types, 3-MC was found to up-regulate Cyclin D1 at both the mRNA and protein levels. nih.gov This up-regulation is linked to the activation of specific signaling pathways, including the EGFR/ERK/c-Fos cascade, which are stimulated by 3-MC through both the AhR and the G protein-coupled estrogen receptor (GPER). nih.gov Additionally, research has shown that an increase in IGF-2, which can be induced by 3-MC, up-regulates AhR mRNA and protein levels, which in turn leads to the induced expression of Cyclin D1 and increased cell proliferation. conicet.gov.ar

The induction of Cyclin D1 is a critical event in cell cycle progression, specifically in the transition from the G1 to the S phase. umw.edu.pl By increasing the levels of Cyclin D1 mRNA, this compound can contribute to a cellular environment that favors proliferation.

Oxidative Stress Induction and Antioxidant Capacity Modulation

The effect of this compound on glutathione (GSH) synthesis, a cornerstone of the cellular antioxidant defense system, appears to be complex and context-dependent, with studies reporting conflicting findings.

One line of research indicates that chronic exposure to 3-Methylcholanthrene can impair GSH synthesis. In a study using liver cells transformed by 3-MC, a notable decrease in GSH levels was observed. spandidos-publications.com This was attributed to the significantly reduced expression of γ-glutamylcysteine ligase (GCL), the rate-limiting enzyme in the synthesis of GSH. spandidos-publications.com The study suggests that this blockage in GSH synthesis could lead to an increased availability of the precursor amino acid cysteine for taurine synthesis instead. spandidos-publications.com This downregulation of GSH synthesis may render cells more susceptible to oxidative stress. spandidos-publications.com

Conversely, other studies have reported different effects. For instance, in regenerating rat liver, treatment with 3-MC was found to increase the activity of glutathione transferase, an enzyme involved in the detoxification of xenobiotics by conjugating them with GSH. nih.gov Another study on mice with skin tumorigenesis induced by chemical carcinogens, including 3-MC, found that pretreatment with a protective plant extract resulted in an elevation of glutathione levels, implying that the carcinogen itself may lead to GSH depletion that can be counteracted. nih.gov However, a different study observed no significant effect of 3-MC on the levels of reduced glutathione in the lung and liver of rats. researchgate.net

Table 1: Effect of 3-Methylcholanthrene on Glutathione (GSH) Levels and Related Enzymes in Rat Lung and Liver

| Treatment Group | Lung GSH (μmol/g wet weight) | Liver GSH (μmol/g wet weight) |

| Methylcholanthrene | 1.83 ± 0.40 | 4.79 ± 1.58 |

| Saline solution (Control) | 1.46 ± 0.17 | 6.27 ± 0.90 |

| Phenobarbital | 1.34 ± 0.05 | 6.02 ± 0.72 |

| Data adapted from a study on the levels of glutathione in rat lung and liver after treatment with methylcholanthrene or phenobarbital. researchgate.net |

This compound is known to be a potent inducer of cytochrome P450 enzymes. nih.gov The activity of these enzymes in metabolizing foreign compounds like this compound can lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. researchgate.net This increased production of ROS can overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress.

Oxidative stress is a condition characterized by an imbalance between the generation of ROS and the ability of the biological system to detoxify these reactive intermediates. The excess ROS can cause damage to cellular components, including lipids, proteins, and DNA, which is a key mechanism in chemical carcinogenesis. The generation of ROS is not always a byproduct of detoxification; it can also be part of cellular signaling pathways that are activated by compounds like this compound.

The interplay between this compound, the induction of metabolic enzymes, and the subsequent generation of ROS is a critical aspect of its biological effects, contributing to cellular damage and the initiation of pathological processes.

Impact on Glutathione Synthesis

Alterations in Cellular Homeostasis and Phenotype

This compound has been shown to induce significant changes in the plasticity of epithelial cells, most notably by promoting a process resembling the epithelial-mesenchymal transition (EMT). nih.gov EMT is a biological process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which includes enhanced migratory and invasive capabilities. spandidos-publications.com

In a study using a non-tumorigenic liver cell line, transformation with 3-Methylcholanthrene resulted in distinct morphological changes associated with EMT. nih.gov These transformed cells exhibited a downregulation of the epithelial marker E-cadherin and an upregulation of the mesenchymal marker vimentin. nih.gov This shift in protein expression is a hallmark of EMT and leads to a loss of the adhesive nature of epithelial cells. nih.gov The induction of EMT-like changes by this compound appears to be mediated, at least in part, through the aryl hydrocarbon receptor (AhR), which can stimulate EMT in various cell lines. nih.gov

Table 2: Changes in Epithelial and Mesenchymal Markers Following Transformation with 3-Methylcholanthrene

| Cell Line | E-cadherin Expression | Vimentin Expression |

| BNL CL.2 (Parental) | High | Low |

| 1MEA (3-MC Transformed) | Significantly Decreased | Upregulated |

| Based on findings from a study on mouse liver cells transformed by 3-Methylcholanthrene. nih.gov |

The effect of this compound on cellular proliferation is multifaceted and appears to be highly dependent on the cellular context. Some studies indicate that it can promote proliferation. For instance, in breast cancer cells and associated fibroblasts, 3-MC has been shown to stimulate growth responses. nih.gov This is consistent with its ability to induce Cyclin D1, a key regulator of cell cycle progression. nih.govnih.gov

In contrast, other research has demonstrated an anti-proliferative effect. A study on vascular endothelial cells found that 3-MC caused cell-cycle arrest in the G0/G1 phase. This was associated with an increase in cell cycle inhibitors like p21 and p27, and a decrease in the activity of cyclin-dependent kinase 2 (Cdk2).

Regarding cellular migration, there is clearer evidence for a stimulatory effect. The induction of an EMT-like phenotype by this compound is functionally linked to an increase in cell motility. nih.gov Cells transformed by 3-MC have been shown to be more motile in transwell migration assays compared to their non-transformed counterparts. nih.gov This enhanced migratory capacity is a critical step in tumor cell invasion and metastasis. nih.gov

Cell Adhesion Molecules and Motility

This compound (4-MC), a potent polycyclic aromatic hydrocarbon, significantly influences cell behavior by altering the expression of cell adhesion molecules, which in turn enhances cellular motility. This process is frequently mediated through the activation of the aryl hydrocarbon receptor (AhR) and is a cornerstone of the epithelial-mesenchymal transition (EMT). aging-us.com EMT is a cellular reprogramming event where epithelial cells, which are typically stationary and interconnected, lose their characteristic polarity and cell-cell junctions, acquiring a migratory and invasive mesenchymal phenotype. jst.go.jp, researchgate.net, nih.gov

Research demonstrates that exposure to 3-methylcholanthrene (a compound often studied for its similar carcinogenic properties to 4-MC) can trigger the EMT process. aging-us.com A key event in this transition is the downregulation of E-cadherin, a crucial protein for forming adherens junctions that hold epithelial cells together. jst.go.jp, Studies on murine squamous cell carcinoma models induced by methylcholanthrene showed that an upregulation of the protein B7-H1 led to a decrease in E-cadherin expression. jst.go.jp In mouse liver cells, treatment with 3-methylcholanthrene resulted in a significant, dose-dependent decrease in both the mRNA and protein levels of E-cadherin. aging-us.com The loss of E-cadherin is considered a central event in initiating EMT, as it disrupts the integrity of cell-cell adhesion, permitting cells to detach from the primary tissue. jst.go.jp, aging-us.com, aai.org

Concurrently with the loss of epithelial markers, there is an increased expression of mesenchymal markers. jst.go.jp Exposure to 3-methylcholanthrene has been shown to reciprocally increase the levels of mesenchymal proteins such as N-cadherin and vimentin. aging-us.com, aai.org Vimentin, an intermediate filament protein, is critical for maintaining cellular integrity and is involved in tumor invasion and motility. aai.org This "cadherin switching," from E-cadherin to N-cadherin, along with the acquisition of vimentin, facilitates a more motile and invasive cellular phenotype, a hallmark of cancer progression. jst.go.jp These changes, driven by transcription factors like Snail, Slug, and Twist, confer malignant traits including increased motility, invasiveness, and a resistance to cell death. jst.go.jp

Table 1: Effect of this compound on Cell Adhesion and Motility Markers

| Marker | Protein Type | Primary Function | Effect of 4-MC Exposure | Consequence |

| E-cadherin | Epithelial Adhesion Molecule | Maintains strong cell-cell junctions | Downregulation jst.go.jp, aging-us.com | Decreased cell-cell adhesion, loss of epithelial phenotype jst.go.jp |

| N-cadherin | Mesenchymal Adhesion Molecule | Mediates weaker cell-cell adhesion, promotes motility | Upregulation jst.go.jp, aai.org | Gain of mesenchymal phenotype, increased motility aai.org |

| Vimentin | Mesenchymal Intermediate Filament | Provides structural support, involved in migration | Upregulation aging-us.com, aai.org | Enhanced cell motility and invasive potential aai.org |

| Fibronectin | Extracellular Matrix Protein | Facilitates cell migration and invasion | Upregulation jst.go.jp | Promotes acquisition of mesenchymal characteristics nih.gov |

Influence on Apoptosis

This compound (4-MC) exerts a complex influence on apoptosis, or programmed cell death, primarily by activating the aryl hydrocarbon receptor (AhR) signaling pathway. frontiersin.org, nih.gov, researchgate.net This pathway intersects with the intrinsic (or mitochondrial) pathway of apoptosis, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. frontiersin.org, mdpi.com This family includes both pro-apoptotic members, such as Bax and Bak, which promote cell death, and anti-apoptotic members, like Bcl-2 and Bcl-xL, which inhibit it. mdpi.com, mdpi.com, mdpi.com The balance between these opposing factions determines the cell's fate by controlling mitochondrial outer membrane permeabilization (MOMP). mdpi.com, nih.gov

Upon activation by ligands like 4-MC, the AhR can modulate the expression of Bcl-2 family proteins. frontiersin.org, researchgate.net The specific outcome can be context-dependent. In some models, AhR activation leads to an anti-apoptotic effect. For instance, treatment with the potent AhR agonist TCDD was shown to decrease the expression of the pro-apoptotic protein Bax while increasing the level of the anti-apoptotic protein Bcl-2. frontiersin.org This shift in the Bax/Bcl-2 ratio prevents the formation of pores in the mitochondrial membrane, thereby inhibiting the release of cytochrome c. frontiersin.org, mdpi.com The release of cytochrome c is a critical step that triggers the formation of the apoptosome, a complex that activates the initiator caspase-9. aging-us.com, plos.org

Conversely, in other biological settings, AhR activation can be pro-apoptotic. In fetal ovarian germ cells, exposure to polycyclic aromatic hydrocarbons (PAHs) that activate AhR leads to an upregulation of Bax expression, which is sufficient to induce apoptosis. nih.gov Regardless of the direction of the effect, the modulation of the Bcl-2 family directly impacts the caspase cascade. frontiersin.org, Caspases are a family of proteases that execute the process of apoptosis., Once initiator caspases like caspase-9 are activated, they cleave and activate executioner caspases, such as caspase-3, which then dismantle the cell by cleaving key cellular substrates. aging-us.com, plos.org Studies show that an increase in Bcl-2 and a decrease in Bax correlates with significantly reduced levels of cleaved (active) caspase-3. frontiersin.org Therefore, by influencing the Bcl-2 protein balance, 4-MC can either promote or inhibit the final execution phase of apoptosis.

Table 2: Key Proteins in this compound's Influence on Apoptosis

| Protein | Family/Type | Role in Apoptosis | Modulation by 4-MC/AhR Activation |

| Aryl Hydrocarbon Receptor (AhR) | Transcription Factor | Senses 4-MC and initiates a signaling cascade that modulates apoptotic genes. nih.gov, researchgate.net | Activated by 4-MC, translocates to the nucleus. nih.gov |

| Bax | Bcl-2 Family (Pro-apoptotic) | Promotes MOMP and cytochrome c release when activated. mdpi.com, mdpi.com | Expression can be increased or decreased depending on cell type. frontiersin.org, nih.gov |

| Bcl-2 | Bcl-2 Family (Anti-apoptotic) | Inhibits Bax/Bak, preventing MOMP and cytochrome c release. mdpi.com, mdpi.com | Expression can be increased, leading to apoptosis inhibition. frontiersin.org |

| Caspase-9 | Initiator Caspase | Activated by the apoptosome (cytochrome c/Apaf-1) to initiate the caspase cascade. plos.org, | Activation is downstream of and dependent on the Bax/Bcl-2 ratio. frontiersin.org |

| Caspase-3 | Executioner Caspase | Cleaves cellular substrates, leading to cell death. aging-us.com, | Activation is reduced when the Bcl-2/Bax ratio is high. frontiersin.org |

Neurobiological Interactions

Interference with Neuronal Transmission

This compound (4-MC) has been identified as a neurotoxicant that can significantly interfere with neuronal transmission. frontiersin.org, mdpi.com Normal neuronal communication relies on the process of synaptic transmission, where electrical signals (action potentials) are converted into chemical signals via the release of neurotransmitters., These neurotransmitters cross the synaptic cleft and bind to specific receptors on the postsynaptic neuron, causing either an excitatory or inhibitory response.

The neurotoxic effects of 4-MC are initiated through its interaction with the aryl hydrocarbon receptor (AhR). frontiersin.org, mdpi.com In-silico and in-vitro studies using the related compound 3-methylcholanthrene show that upon binding, the activated AhR can subsequently inhibit key receptors essential for fast excitatory neurotransmission in the central nervous system. frontiersin.org, mdpi.com Specifically, research points to the inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. frontiersin.org, mdpi.com These receptors are ligand-gated ion channels that respond to the neurotransmitter glutamate and are fundamental for synaptic plasticity, learning, and memory.

By causing a downregulation of these critical receptors, 4-MC disrupts the normal flow of ions across the postsynaptic membrane, thereby altering the receiving neuron's ability to respond to incoming signals. This interference in glutamatergic signaling pathways points to a clear mechanism by which 4-MC can impair neuronal function and disrupt the integrity of neural circuits. frontiersin.org, mdpi.com

Downregulation of Neuronal Markers (e.g., Nestin, NCAM, SYP, CREB, AMPA, NR2A)

Exposure to this compound (4-MC) leads to a significant downregulation in the expression of numerous stage-specific neuronal markers, indicating an adverse impact on neurogenesis and neuronal maturation. frontiersin.org, nih.gov, mdpi.com This effect is consistently linked to the activation of the aryl hydrocarbon receptor (AhR) pathway. frontiersin.org, mdpi.com

Studies on developing neurons derived from human umbilical cord blood stem cells have shown that exposure to 3-methylcholanthrene triggers a cascade that begins with the upregulation and activation of AhR. frontiersin.org, mdpi.com A key consequence of this is the subsequent downregulation of the cAMP response element-binding protein (CREB). frontiersin.org, nih.gov CREB is a crucial transcription factor for neurogenesis, neuronal survival, and synaptic plasticity. frontiersin.org, mdpi.com The inhibition of CREB by activated AhR appears to be a central mechanism leading to the reduced expression of a suite of essential neuronal proteins. frontiersin.org, mdpi.com

Research findings have documented a significant MC-mediated decrease in the expression of the following neuronal markers throughout differentiation:

Nestin (NES) : A marker for neural stem and progenitor cells. frontiersin.org, nih.gov

Neural Cell Adhesion Molecule (NCAM) : Involved in cell-cell adhesion, neurite outgrowth, and synaptic plasticity. frontiersin.org, nih.gov

Synaptophysin (SYP) : A major protein of synaptic vesicles, essential for neurotransmitter release. frontiersin.org, nih.gov

CREB : The core transcription factor that is itself downregulated. frontiersin.org, nih.gov, mdpi.com

AMPA Receptor : A key glutamate receptor for fast synaptic transmission. frontiersin.org, nih.gov, mdpi.com

NR2A (GRIN2A) : A subunit of the NMDA receptor, another critical glutamate receptor. frontiersin.org, nih.gov

This widespread downregulation of proteins crucial for neuronal development, structural integrity, and function underscores the potent neurotoxic capabilities of this compound. frontiersin.org

Table 3: Downregulation of Neuronal Markers by this compound

| Marker | Abbreviation | Function/Role | Observed Effect of 4-MC Exposure | Reference |

| Nestin | NES | Marker for neural progenitor cells | Significant downregulation | frontiersin.org, nih.gov |

| Neural Cell Adhesion Molecule | NCAM | Neurite outgrowth, synaptic plasticity | Significant downregulation | frontiersin.org, nih.gov |

| Synaptophysin | SYP | Synaptic vesicle protein, neurotransmission | Significant downregulation | frontiersin.org, nih.gov |

| cAMP Response Element-Binding Protein | CREB | Transcription factor for neurogenesis & plasticity | Significant downregulation | frontiersin.org, nih.gov, mdpi.com |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptor | AMPA Receptor | Fast excitatory neurotransmission | Significant downregulation | frontiersin.org, nih.gov, mdpi.com |

| N-methyl-D-aspartate Receptor Subunit 2A | NR2A | Subunit of NMDA receptor, synaptic plasticity | Significant downregulation | frontiersin.org, nih.gov |

Experimental Models and Methodologies in 4-methylcholanthrene Research

In Vivo Animal Models

The use of live animals, or in vivo models, is crucial for understanding the complex interactions between a carcinogen, the host's physiological systems, and the resulting tumor development. MCA has been extensively used in such models, particularly in rodents.

Rodents, especially mice and rats, are the most common subjects in MCA-induced carcinogenesis studies due to their relatively short lifespan, well-characterized genetics, and the ability to develop tumors that share similarities with human cancers. wikipedia.orgwcrj.net These models have been foundational in cancer research for decades. oup.com

The induction of fibrosarcomas using MCA is a classic and widely used model in cancer immunology. pnas.orgnih.gov A single injection of MCA can serve as both an initiator and a promoter of carcinogenesis, leading to the development of fibrosarcomas over a period of 10 to 30 weeks. pnas.org This model is particularly valuable because the tumors develop in situ, allowing for the formation of a tumor microenvironment with an established stroma and vasculature that can be more representative of human cancers. nih.gov

The MCA-induced fibrosarcoma model has been instrumental in demonstrating the concepts of cancer immunosurveillance and immunoediting. pnas.org Studies using this model have helped to elucidate the roles of various immune cells, such as NK cells and NKT cells, in the natural host defense against tumor formation. oup.comoup.com For instance, research has shown that both NK and NKT cells are essential and collaborate in the natural immunity against MCA-induced sarcomas. oup.com

Table 1: Key Findings in MCA-Induced Sarcoma Models

| Finding | Animal Model | Significance | Reference(s) |

|---|---|---|---|

| MyD88 signaling promotes MCA-induced fibrosarcoma formation. | MyD88-deficient mice | Demonstrates a link between inflammation and cancer induction in this model. | pnas.org |

| NK and NKT cells collaborate in host protection against MCA-induced sarcomas. | Mice depleted of NK cells or NKT cells | Highlights the importance of innate immune cells in tumor surveillance. | oup.comoup.com |

MCA is also utilized to induce lung cancer in murine models. aacrjournals.orgfrontiersin.org Intratracheal instillation of MCA in mice can lead to the development of both squamous cell carcinomas and alveolar adenocarcinomas. aacrjournals.org The type of tumor that develops can be time-dependent, with squamous cell carcinomas appearing earlier and adenocarcinomas later. aacrjournals.org

Different inbred mouse strains exhibit varying susceptibility to MCA-induced lung tumors. imrpress.com For example, strains like A/J are highly susceptible, while C57BL/6 are more resistant. imrpress.commdpi.com This genetic variability provides a powerful tool for studying the genetic determinants of lung cancer susceptibility. oup.com Furthermore, transplacental exposure to MCA has been shown to increase the incidence of lung tumors in the offspring of mice, highlighting the potential for in utero carcinogenesis. oup.comnih.gov

Table 2: Lung Tumor Induction with 4-Methylcholanthrene in Mice

| Mouse Strain | Tumor Types Observed | Key Observation | Reference(s) |

|---|---|---|---|

| C3H/AnfCum and BC3F1/Cum | Squamous cell carcinomas, Alveolar adenocarcinomas | High incidence of pulmonary carcinomas; tumor type is time-dependent. | aacrjournals.org |

| BC3F1 and DBA/2 | Respiratory tract squamous cell carcinoma | Repeated intratracheal injections induced SCC with infiltration and metastasis. | frontiersin.org |

Early studies in the 1940s demonstrated that feeding mice polyaromatic hydrocarbons, including methylcholanthrene, could induce intestinal tumors. oup.comnih.govpeerj.com These initial experiments were pivotal in establishing the field of chemical carcinogenesis of the colon. scielo.br However, in modern research, other chemical carcinogens such as azoxymethane (AOM) and 1,2-dimethylhydrazine (DMH) are more commonly and efficiently used to induce colorectal tumors in rodents due to their higher specificity for the colon. oup.commdpi.com While historically significant, the use of MCA specifically for colorectal tumor induction models is less prevalent today. peerj.commdpi.com

Beyond sarcomas and lung cancer, MCA has been used to induce tumors in other tissues. For instance, it has been employed in models of mammary carcinogenesis. wcrj.net Additionally, MCA has been used in attempts to induce ovarian cancer, although its efficiency in this context has been reported as low. mdpi.com The broad carcinogenic potential of MCA across different tissues underscores its utility as a versatile tool in experimental oncology. mdpi.com

The combination of chemical carcinogenesis with genetically engineered mouse models (GEMMs) offers a powerful approach to dissect the interplay between environmental carcinogens and genetic predispositions. mdpi.comnih.gov For example, primary sarcomas have been generated in wild-type mice through the injection of adenovirus-expressing Cas9 endonuclease and a guide RNA targeting Trp53, followed by an injection of MCA. mdpi.com This model recapitulates the genetic complexity and histological appearance of certain human sarcomas. mdpi.com

Another study investigated the mutational landscapes of sarcomas generated by different initiating events, including MCA induction in mice with a p53 deletion. jci.org The results showed that MCA-induced tumors on a p53-deficient background exhibited the highest genomic instability, providing insights into how the loss of a key tumor suppressor gene can cooperate with a chemical carcinogen to drive tumorigenesis. jci.org These models are invaluable for understanding the molecular mechanisms underlying cancer development and for testing targeted therapies. nih.gov

AhR Knockout Models

Studies in Non-Rodent Species (e.g., Opossum)

The North American opossum (Didelphis virginiana) has been utilized as a non-rodent model for chemical carcinogenesis studies with polycyclic hydrocarbons like 4-MC. oup.comoup.com In one study, young opossums were administered 4-MC, and the surviving animals developed sarcomas with varying degrees of differentiation. oup.comoup.com Metastatic foci were observed in some of the animals, and a few also developed melanomas in addition to sarcomas. oup.comoup.com These results suggest that the opossum is a useful model for studying the carcinogenic effects of 4-MC. oup.comoup.com The unique biological features of the opossum, such as its pouch for fetal development, may offer advantages for studying the interplay between regeneration and tumorigenesis. oup.com

In Vitro Cellular and Tissue Models

Hepatocyte Culture Systems (e.g., HepG2, HepaRG, Primary Hepatocytes)

Hepatocyte culture systems are crucial for investigating the metabolism and hepatotoxicity of 4-MC. Commonly used models include the human hepatoma cell line HepG2, the human hepatic stem cell-derived line HepaRG, and primary human hepatocytes (PHHs).

HepG2 cells have been used to study the gene expression changes induced by various polycyclic aromatic hydrocarbons. peerj.comoup.com Studies have shown that 4-MC can induce the expression of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2, in HepG2 cells. oup.comtandfonline.com However, HepG2 cells are known to have low drug-metabolizing capacity compared to PHHs. mdpi.com

HepaRG cells are considered to have a phenotype closer to PHHs and exhibit higher expression of CYP enzymes compared to HepG2 cells. nih.govmdpi.com They are becoming increasingly popular for studies on xenobiotic metabolism. tandfonline.com

Primary human hepatocytes are considered the "gold standard" for in vitro liver studies but have limitations such as availability and inter-donor variability. mdpi.com

A study comparing these models found that under non-induced conditions, all CYP activities could be determined in 3D-cultured PHHs, while only a subset of activities were detectable in 2D-PHH, HepaRG, and HepG2 cells. nih.gov Upon induction with rifampicin, HepaRG cells and 3D-cultured PHHs showed a similar pattern of CYP induction for several isoforms, which was more robust than in HepG2 cells and 2D-cultured PHHs. nih.gov

Table 3: Comparison of Hepatocyte Culture Systems for this compound Research

| Cell Model | Key Characteristics | Relevance to 4-MC Research | Reference |

|---|---|---|---|

| HepG2 | Human hepatoma cell line, easy to maintain, but low metabolic capacity. mdpi.com | Used to study gene expression changes and enzyme induction by 4-MC. oup.comtandfonline.com | oup.comtandfonline.commdpi.com |

| HepaRG | Human hepatic stem cell-derived, more metabolically active than HepG2. nih.govmdpi.com | A more representative model for studying the metabolism of 4-MC. tandfonline.com | nih.govmdpi.comtandfonline.com |

| Primary Human Hepatocytes (PHHs) | "Gold standard" with high metabolic activity, but limited availability and variability. mdpi.com | Provide the most physiologically relevant data on 4-MC metabolism and toxicity. | mdpi.com |

Mouse Liver Cell Lines (e.g., BNL CL.2, 1MEA)

Mouse liver cell lines provide valuable models for studying the cellular transformation induced by chemical carcinogens. The non-tumorigenic BNL CL.2 cell line, derived from BALB/c embryonic liver cells, and its 3-MC-transformed derivative, BNL 1MEA.7R.1 (1MEA), are well-characterized examples. spandidos-publications.comcytion.comalabiolab.ro

Studies comparing these two cell lines have revealed that chronic exposure to 3-MC leads to significant phenotypic changes. spandidos-publications.comnih.govnih.gov The transformed 1MEA cells exhibit characteristics of epithelial-mesenchymal transition (EMT), a process implicated in cancer progression. nih.govnih.gov This is evidenced by the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers like vimentin and fibronectin in 1MEA cells compared to BNL CL.2 cells. nih.govnih.gov

Furthermore, 1MEA cells were found to be more susceptible to oxidative stress than their non-transformed counterparts due to decreased synthesis of glutathione (GSH). spandidos-publications.com This was associated with a reduced expression of γ-glutamylcysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. spandidos-publications.com These findings suggest that a reduction in antioxidant capacity may be a deleterious effect of 3-MC, in addition to its AhR-mediated carcinogenic pathway. spandidos-publications.com

Table 4: Phenotypic Changes in Mouse Liver Cell Lines Following 3-Methylcholanthrene Transformation

| Cell Line | Transformation Status | Key Phenotypic Changes | Reference |

|---|---|---|---|

| BNL CL.2 | Non-tumorigenic | Epithelial morphology, higher GSH levels. spandidos-publications.comnih.gov | spandidos-publications.comnih.gov |

| BNL 1MEA.7R.1 (1MEA) | Transformed by 3-MC | Mesenchymal morphology, decreased E-cadherin, increased vimentin, lower GSH levels, increased susceptibility to oxidative stress. spandidos-publications.comnih.govnih.gov | spandidos-publications.comnih.govnih.gov |

Human Umbilical Cord Blood Stem Cell-Derived Neuronal Models

Human umbilical cord blood stem cells (hUCBSCs) offer a promising in vitro model for assessing the developmental neurotoxicity of chemicals like 4-MC. researchgate.nettratamentocomcelulastronco.com These stem cells can be differentiated into neuron-like cells, providing a platform to study the effects of xenobiotics on the developing human nervous system. researchgate.nettratamentocomcelulastronco.com

Recent research has explored the impact of 3-MC on developing neurons derived from hUCBSCs. researchgate.net These studies have shown that 3-MC can induce the expression and activity of AhR, CYP1A1, and GSTP1-1 in these cells. researchgate.net Additionally, 3-MC was found to reduce the expression of crucial neuronal receptors such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, as well as the transcription factor cAMP response element-binding protein (CREB). researchgate.net These findings suggest a stage-specific molecular mechanism of developmental neurotoxicity induced by 3-MC. researchgate.net

This model system is valuable because it allows for the investigation of the effects of chemicals on various stages of neuronal maturation. researchgate.net The differentiation process can be characterized by monitoring the expression of pluripotency and neuronal markers over time. researchgate.net

Table 5: Effects of 3-Methylcholanthrene on hUCBSC-Derived Neuronal Models

| Parameter | Effect of 3-MC Exposure | Implication | Reference |

|---|---|---|---|

| Gene/Protein Expression | Induction of AhR, CYP1A1, GSTP1-1. researchgate.net | Activation of xenobiotic metabolism pathways. | researchgate.net |

| Neuronal Receptors | Reduction in AMPA and NMDA receptor expression. researchgate.net | Potential disruption of synaptic function. | researchgate.net |

| Transcription Factors | Reduction in CREB expression. researchgate.net | Possible interference with neuronal survival and plasticity. | researchgate.net |

Human Umbilical Vascular Endothelial Cells (HUVECs)

Human Umbilical Vascular Endothelial Cells (HUVECs) serve as a critical in vitro model for studying the effects of this compound on the vascular system. lifelinecelltech.com These primary cells, isolated from the vein of the umbilical cord, are widely used for physiological and pharmacological research, including angiogenesis, blood coagulation, and macromolecule transport. promocell.com

Research has shown that this compound exhibits antiproliferative and antiangiogenic effects on HUVECs. ebi.ac.uknih.gov Treatment with 3-MC can inhibit the proliferation of these cells and decrease cell adhesion, permeability, and tube formation in a concentration-dependent manner. ebi.ac.uknih.gov These effects are linked to the AHR, as AHR antagonists can ameliorate the 3-MC-induced changes. ebi.ac.uk

Mechanistically, 3-MC has been found to down-regulate Focal Adhesion Kinase (FAK) and up-regulate RhoA, a process that was rescued by AHR knockdown. nih.gov Furthermore, 3-MC induces the cyclin-dependent kinase inhibitors p21 and p27, contributing to its antiproliferative action. nih.gov This induction is dependent on both a functional Dioxin-Responsive Element (DRE) in the gene promoters and the activation of the p38MAPK pathway. nih.gov Gene expression profiling of HUVECs treated with 3-MC has identified numerous altered genes related to cardiovascular disease, supporting the hypothesis that 3-MC-stimulated gene expression in endothelial cells may contribute to its development. researchgate.net

Mutant Cell Lines for Receptor Function Studies (e.g., Hepa-1 Mutants)

To elucidate the specific role of the aryl hydrocarbon receptor (AHR) pathway in mediating the effects of this compound, researchers utilize mutant cell lines, most notably variants of the mouse hepatoma cell line Hepa-1. biologists.com The wild-type Hepa-1 cell line is responsive to AHR ligands like 3-MC. biologists.com However, specific mutant lines have been developed that are deficient in key components of the AHR signaling cascade.

Key mutant Hepa-1 cell lines used in this research include:

C4 (or Bpr c4) cells : These cells lack a functional Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein. biologists.comnih.gov ARNT is the essential dimerization partner for the ligand-activated AHR. oncotarget.com

C12 (or c12) cells : These cells are deficient in the AHR protein itself. biologists.com

Studies using these mutant lines have been instrumental in demonstrating the necessity of the AHR/ARNT complex for the biological activity of this compound. For instance, the induction of genes like CYP1A1 by 3-MC is observed in wild-type Hepa-1 cells but is abolished in the AHR-deficient (C12) and ARNT-deficient (C4) mutant cells. biologists.comnih.gov This confirms that the transcriptional activation of target genes by 3-MC is mediated through the classical AHR/ARNT pathway. biologists.com These cell lines have been pivotal in identifying AHR response elements (AHREs) in gene promoters and confirming that the AHR/ARNT heterodimer binds to these sequences to regulate gene expression. nih.govoup.com

Advanced Research Techniques

Modern research into this compound employs a range of advanced techniques to provide a comprehensive understanding of its mechanisms of action, from global changes in gene and metabolite expression to specific molecular interactions.

Omics Approaches (e.g., Metabolomics, Transcriptional Profiling)

"Omics" technologies offer a systems-biology perspective on the cellular response to this compound.